molecular formula C28H26N2O4 B11139935 2-(4-Methylpyridin-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4-Methylpyridin-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11139935
M. Wt: 454.5 g/mol
InChI Key: KPWQILRCEXMZFN-UHFFFAOYSA-N
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Description

2-(4-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a pentoxyphenyl group, and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno-pyrrole core through a cyclization reaction. Subsequent steps involve the introduction of the pentoxyphenyl and methylpyridinyl groups through substitution reactions. Common reagents used in these reactions include strong bases, such as sodium hydride, and various organic solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Shares the pyridine moiety but lacks the chromeno-pyrrole core.

    2-(Benzo[b]thiophen-2-yl)pyridine: Contains a similar pyridine structure but with a benzo[b]thiophene group instead of the chromeno-pyrrole core.

Uniqueness

2-(4-METHYLPYRIDIN-2-YL)-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of a chromeno-pyrrole core with a pentoxyphenyl and methylpyridinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H26N2O4/c1-3-4-7-16-33-20-12-10-19(11-13-20)25-24-26(31)21-8-5-6-9-22(21)34-27(24)28(32)30(25)23-17-18(2)14-15-29-23/h5-6,8-15,17,25H,3-4,7,16H2,1-2H3

InChI Key

KPWQILRCEXMZFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC(=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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